REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4](S)[N:3]=1.F[C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=2)[N:3]=1 |f:2.3.4|
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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CC1=NC(=NC(=C1)C)S
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Name
|
|
Quantity
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25.1 g
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Type
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reactant
|
Smiles
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FC1=CC=C(C=C1)[N+](=O)[O-]
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Name
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|
Quantity
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24.6 g
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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750 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The solution was then filtered hot through a pad of dicalite
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Type
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WASH
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Details
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The dicalite was washed with 300 ml hot acetonitrile
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Type
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CUSTOM
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Details
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The solvent was evaporated from the combined filtrates
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Type
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CUSTOM
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Details
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giving a waxy yellow solid
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Type
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CUSTOM
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Details
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This solid was triturated with hexanes giving 42.5 g yellow solid
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Name
|
|
Type
|
|
Smiles
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CC1=NC(=NC(=C1)C)C1=CC=C(C=C1)[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |